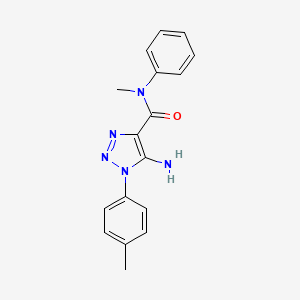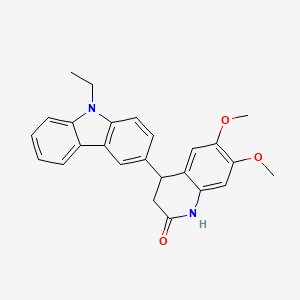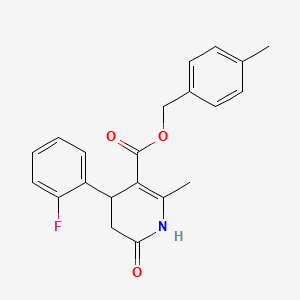![molecular formula C22H15N3O5 B4749919 N-(3-acetylphenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4749919.png)
N-(3-acetylphenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylamide
Vue d'ensemble
Description
N-(3-acetylphenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylamide is a compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for investigating biochemical pathways and as a potential therapeutic agent. In
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylamide is not fully understood. However, it is believed to work by inhibiting the activity of PKC. Specifically, N-(3-acetylphenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylamide binds to the regulatory domain of PKC, preventing its activation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-acetylphenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylamide are still being studied. However, it has been shown to have an effect on the growth and differentiation of cells. Specifically, N-(3-acetylphenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylamide has been shown to inhibit the growth and differentiation of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-acetylphenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylamide in lab experiments is its specificity for PKC. This allows researchers to study the activation and inhibition of PKC with a high degree of precision. However, one limitation of using N-(3-acetylphenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylamide is its potential toxicity. Care must be taken when handling this compound to avoid exposure.
Orientations Futures
There are a number of future directions for research involving N-(3-acetylphenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylamide. One area of interest is the potential use of this compound as a therapeutic agent for cancer. By inhibiting the growth and differentiation of cancer cells, N-(3-acetylphenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylamide may be able to slow or stop the progression of certain types of cancer. Another area of interest is the development of new PKC inhibitors based on the structure of N-(3-acetylphenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylamide. By modifying the structure of this compound, researchers may be able to develop more potent and specific PKC inhibitors for use in a variety of applications.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylamide has been used in a variety of scientific research applications. One of the primary uses of this compound is as a tool for investigating biochemical pathways. Specifically, N-(3-acetylphenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylamide has been used to study the activation of protein kinase C (PKC) in cells. PKC is an important signaling molecule that plays a role in a variety of cellular processes, including cell growth and differentiation. By studying the activation of PKC using N-(3-acetylphenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylamide, researchers can gain a better understanding of the biochemical pathways involved in these processes.
Propriétés
IUPAC Name |
(E)-N-(3-acetylphenyl)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O5/c1-14(26)16-3-2-4-18(11-16)24-22(27)17(13-23)12-20-9-10-21(30-20)15-5-7-19(8-6-15)25(28)29/h2-12H,1H3,(H,24,27)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRPTHKIUXQKIP-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-acetylphenyl)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B4749860.png)
![N-2-adamantyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4749864.png)
![methyl 3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4749866.png)

![N-(4-chlorophenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4749868.png)
![4-[(4-ethyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone](/img/structure/B4749869.png)
![N-(2-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4749881.png)
![N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide](/img/structure/B4749888.png)
![2-(2,4-dimethylphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B4749902.png)
![2-{[3-(2-furyl)acryloyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4749915.png)
![1-[(4-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4749926.png)
![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4749930.png)
